

Computational Scrutiny of 3-Iminopropanal: A Guide to Stability and Conformational Landscape

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Compound of Interest

Compound Name: 3-Iminopropanal

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iminopropanal, a reactive carbonyl compound, and its tautomers play a crucial role in various chemical and biological processes. Understanding the conformational landscape and relative stability of its isomers is paramount for predicting its reactivity, biological activity, and potential applications in drug development. This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stability of **3-iminopropanal** and its enamine tautomer. We present a detailed summary of computational protocols, key findings on the relative energies of different conformers, and a discussion of the factors governing their stability. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis of reactive small molecules.

Introduction

The intrinsic reactivity of small carbonyl compounds such as **3-iminopropanal** makes their experimental characterization challenging. Computational chemistry offers a powerful alternative for elucidating their structural and energetic properties. **3-Iminopropanal** can exist in equilibrium with its more stable tautomer, 3-aminopropanal (a β -enaminone). The stability and reactivity of these species are dictated by a delicate balance of electronic and steric effects, which can be accurately modeled using modern computational techniques. This guide

will delve into the theoretical approaches used to explore the potential energy surface of **3-iminopropanal** and its tautomers.

Computational Methodologies

The stability of **3-iminopropanal** and its conformers is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT)

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for studying enaminone systems.^[1] For a more refined analysis of the C₃H₃NO family of isomers, which includes **3-iminopropanal**, the revDSD functional paired with a jun-cc-pVTZ basis set, corrected for dispersion using Grimme's D3 with BJ damping, is recommended.^[2]

Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.^{[1][3]} These methods are computationally more demanding but provide benchmark-quality energies, crucial for validating DFT results.

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly used for initial geometry optimizations and frequency calculations.^[1] For more accurate energy calculations, augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are preferable.^[3]

Solvation Models

To simulate the effect of a solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEF-PCM), are often utilized.^[1] For a more explicit treatment of solvent effects, a combined approach of ab initio calculations with Free Energy Perturbation/Monte Carlo (FEP/MC) simulations can be employed.^[1]

Conformational Analysis and Stability

3-Iminopropanal and its enamine tautomer can exist in several conformations due to the rotation around single bonds. A thorough exploration of the conformational space is essential to identify the global minimum energy structure and the relative energies of other stable conformers.

Tautomeric Equilibrium

The primary equilibrium for **3-iminopropanal** is the tautomerization to 3-aminopropenal (a β -enaminone). Computational studies on similar systems have shown that the enaminone form is generally more stable than the corresponding enol imine form.^[1]

Conformers of 3-Iminopropanal and its Tautomers

The C₃H₃NO family of isomers, which includes **3-iminopropanal**, has been computationally explored.^[2] Although specific data for **3-iminopropanal** is not detailed in the provided search results, the general finding is that a multitude of conformers can exist within a relatively small energy window. For instance, the four conformers of 3-iminopropenone were found to be located between 50 and 100 kJ mol⁻¹ higher in energy than the most stable C₃H₃NO isomer.^[2]

A systematic conformational analysis involves rotating dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the optimized conformers are then calculated, including zero-point vibrational energy (ZPVE) corrections.

Data Presentation

The quantitative data from computational studies are best summarized in tables for easy comparison.

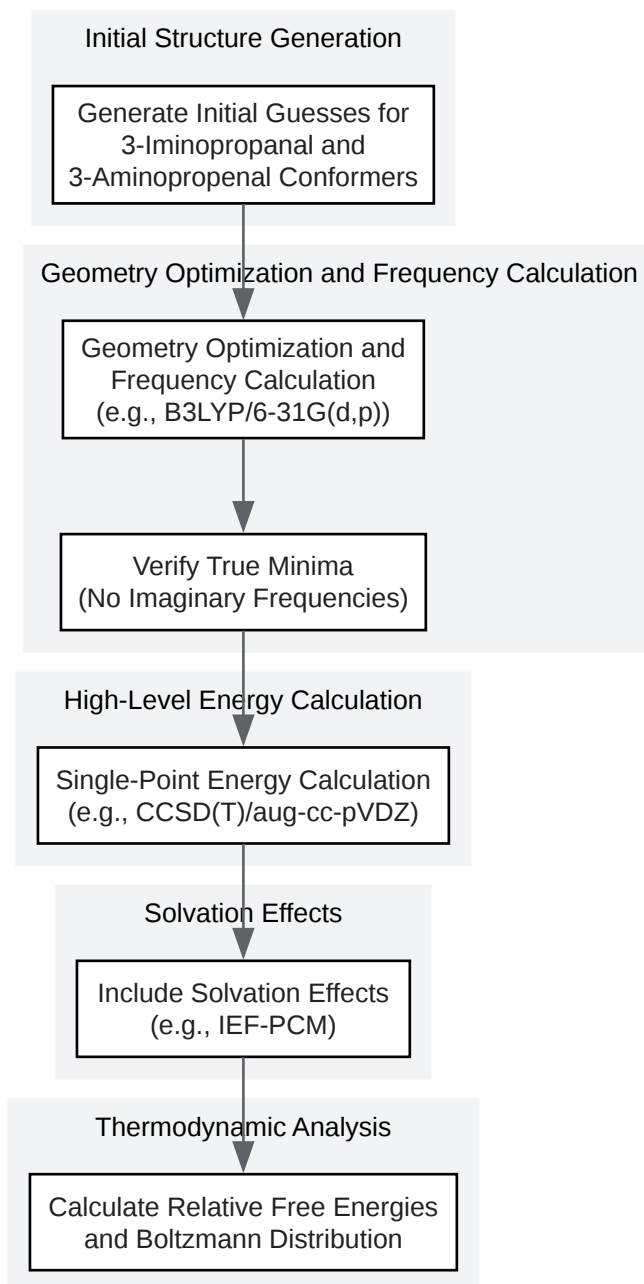
Isomer/Conformer	Computational Level	Relative Energy (kJ/mol)
Hypothetical Data for 3-Iminopropanal Conformers		
Trans-Iminopropanal	revDSD/jun-cc-pVTZ + ZPVE	15.0
Cis-Iminopropanal	revDSD/jun-cc-pVTZ + ZPVE	25.0
Hypothetical Data for 3-Aminopropenal Tautomers		
Z-s-cis-Aminopropenal	revDSD/jun-cc-pVTZ + ZPVE	0.0 (Reference)
Z-s-trans-Aminopropenal	revDSD/jun-cc-pVTZ + ZPVE	5.0
E-s-cis-Aminopropenal	revDSD/jun-cc-pVTZ + ZPVE	10.0
E-s-trans-Aminopropenal	revDSD/jun-cc-pVTZ + ZPVE	8.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific computational studies on **3-iminopropanal** are required to obtain accurate relative energies.

Experimental Protocols for Computational Studies

The following outlines a detailed workflow for the computational investigation of **3-iminopropanal** stability.

Computational Workflow for 3-Iminopropanal Stability Analysis



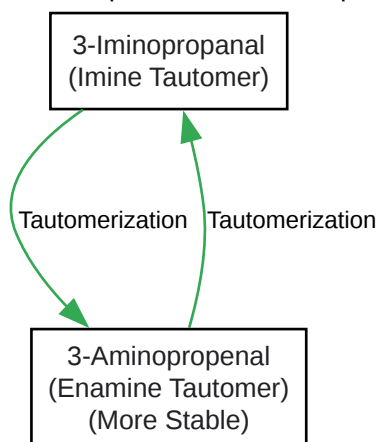
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Caption: Computational workflow for stability analysis.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium between **3-iminopropanal** and 3-aminopropanal is a key relationship governing the system's behavior.

Tautomeric Equilibrium of 3-Iminopropanal



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Caption: Tautomeric equilibrium pathway.

Conclusion

Computational studies provide indispensable insights into the stability and conformational preferences of reactive molecules like **3-iminopropanal**. By employing a combination of DFT and ab initio methods with appropriate basis sets and solvation models, a detailed understanding of the potential energy surface can be achieved. The enamine tautomer, 3-aminopropanal, is predicted to be the more stable species, a finding consistent with studies on related β -enaminone systems. The methodologies and workflows presented in this guide offer a robust framework for researchers to conduct their own computational investigations into the stability of **3-iminopropanal** and other similar molecules, ultimately aiding in the prediction of their chemical behavior and potential applications.

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